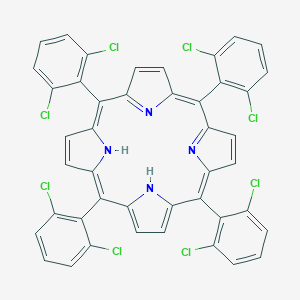
1-甲基-4-苯基吡啶碘化物
描述
1-Methyl-4-phenylpyridinium (MPP+) is a positively charged organic molecule . It is known to induce neurotoxicity by inhibiting mitochondrial redox functions in the striatal synaptosomes . It is a potential neurotoxin and induces Parkinson’s disease in animal models . It mediates apoptosis by the generation of reactive oxygen species in cerebellar granule neurons and neuroblastoma cells .
Synthesis Analysis
The synthesis of MPP+ iodide has been known since at least the 1920s, with a synthesis of the compound being published in a German chemistry journal in 1923 . The title organic salt was synthesized from a mixture of 4-methylpyridine and iodomethane in 2-propanol .
Molecular Structure Analysis
The molecular formula of MPP+ iodide is C12H12IN . Unfortunately, the specific details about the molecular structure analysis are not available in the search results.
Physical And Chemical Properties Analysis
MPP+ iodide is a white to beige powder . It has a molecular weight of 297.13 g/mol . It is soluble in water at 10 mg/mL .
科学研究应用
Neurodegenerative Disease Modeling
MPP+ iodide is extensively used to create animal models of Parkinson’s disease. It selectively damages dopaminergic neurons in the brain, mimicking the motor impairments observed in Parkinson’s disease . This application is crucial for understanding the disease’s mechanisms and testing potential therapeutic interventions.
Oxidative Stress Induction
In zebrafish embryos, MPP+ iodide is used to induce oxidative stress, a condition that can lead to various cellular dysfunctions and is associated with many diseases . This application helps in studying the impact of oxidative stress at the developmental stage.
Glutamate Uptake Inhibition
MPP+ iodide has been applied in astrocyte mitochondria to inhibit glutamate uptake . Since glutamate is a major neurotransmitter, this research can provide insights into neurotoxicity and excitotoxicity mechanisms.
Cell Viability Assays
In the field of toxicology, MPP+ iodide is utilized in cell viability assays using MTT in microglia cells. This helps in assessing the cytotoxic effects of various compounds and the protective effects of potential drugs .
Dopamine Distribution Modulation
The compound is known to modulate the distribution of dopamine within the brain, providing a model to study the effects of altered dopamine levels, which are implicated in several psychiatric and neurological disorders .
Apoptosis Mechanism Elucidation
MPP+ iodide mediates apoptosis by generating reactive oxygen species in neurons and neuroblastoma cells. This application is significant for understanding the pathways leading to programmed cell death .
nNOS Activation and Nitric Oxide Production
The neurotoxicity of MPP+ iodide is also linked to the activation of neuronal nitric oxide synthase (nNOS), resulting in excess nitric oxide production. This aspect is studied to understand the role of nitric oxide in neuronal damage .
作用机制
Target of Action
MPP+ iodide, also known as 1-Methyl-4-phenylpyridinium iodide or N-Methyl-4-phenylpyridinium iodide, primarily targets dopaminergic neurons in the brain . It is selectively taken up by the dopamine transporter (DAT) into these neurons . It also acts as a high-affinity substrate for the serotonin transporter (SERT) .
Biochemical Pathways
The neurotoxicity of MPP+ iodide is primarily mediated through its ability to inhibit mitochondrial complex I, an essential component of the electron transport chain in cells . This disruption leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of dopaminergic neurons . Additionally, MPP+ iodide can modulate the distribution of dopamine and elicit neurotoxicity by activating neuronal nitric oxide synthase (nNOS), resulting in excess nitric oxide .
Pharmacokinetics
It’s known that mpp+ iodide is derived from the compound mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is metabolized into mpp+ in the body . This suggests that the bioavailability of MPP+ iodide may be influenced by the metabolic processes that convert MPTP to MPP+.
Result of Action
The primary result of MPP+ iodide’s action is the selective damage to dopaminergic neurons in the brain, leading to motor impairments similar to those observed in Parkinson’s disease . This damage is caused by the disruption of mitochondrial function, decreased ATP production, increased oxidative stress, and the subsequent death of dopaminergic neurons .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MPP+ iodide. For instance, inflammation may contribute to the induction and aggravation of neuroinflammation in Parkinson’s disease, with substantia nigra reported to have the highest density of microglia among different brain regions . Therefore, the inflammatory processes in the brain environment could potentially influence the action and efficacy of MPP+ iodide .
安全和危害
未来方向
MPP+ iodide is an important compound in Parkinson’s research since its property to induce Parkinson’s disease was discovered in 1983 . It is used in the development of a PD model to screen neuroprotectors . The specific mitochondrial NCX (mNCX) inhibitors protect dopaminergic cells from the MPP+ and 4’I-MPP+ toxicity, most likely through the inhibition of the mitochondrial uptake, which could potentially be exploited for the development of pharmacological agents to protect the central nervous system (CNS) dopaminergic neurons from PD-causing environmental toxins .
属性
IUPAC Name |
1-methyl-4-phenylpyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N.HI/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFRDXIIKROAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880040 | |
| Record name | 1-Methyl-4-phenylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-phenylpyridinium iodide | |
CAS RN |
36913-39-0 | |
| Record name | Pyridinium, 1-methyl-4-phenyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36913-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-phenylpyridinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036913390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-phenylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36913-39-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYPERQUAT IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N708D004VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



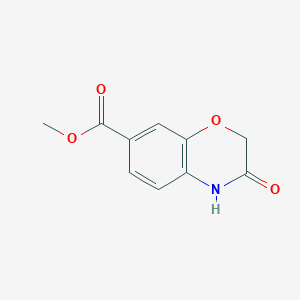
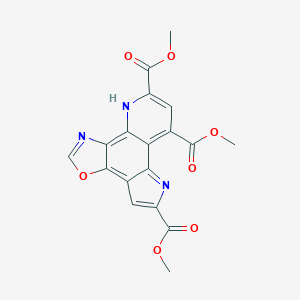

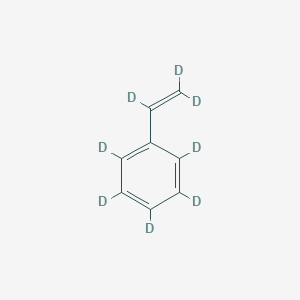

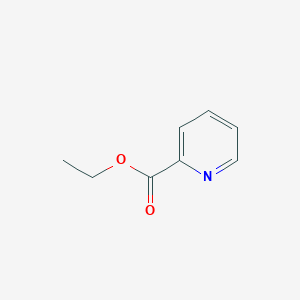

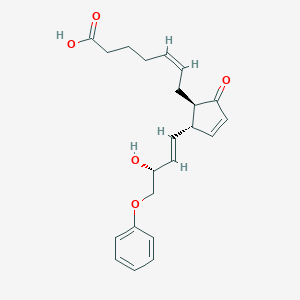

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)

